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molecular formula C11H10N2O2 B8155494 1-cyclopropyl-4-nitro-1H-indole

1-cyclopropyl-4-nitro-1H-indole

Cat. No. B8155494
M. Wt: 202.21 g/mol
InChI Key: ATMFQKBECIVQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09145414B2

Procedure details

Cyclopropyl boronic acid (1.0 g), sodium bicarbonate (0.99 g), copper acetate (II) (1.1 g), and 2,2′-bipyridine (0.92 g) were added to a solution of 4-nitro-1H-indole (0.96 g) in 1,2-dichloroethane (60 ml). The reaction solution was stirred at room temperature for 7 days, and then further stirred at 60° C. for 2 hours. The insolubles were filtrated through celite, and then the resultant was washed successively with water and a saturated saline solution. After drying over anhydrous sodium sulfate, the solvent was evaporated under vacuum. The resultant residue was purified by column chromatography on silica gel (developing solvent:hexane/ethyl acetate) to obtain 1-cyclopropyl-4-nitro-1H-indole as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1(B(O)O)[CH2:3][CH2:2]1.C(=O)(O)[O-].[Na+].N1C=CC=CC=1C1C=CC=CN=1.[N+:24]([C:27]1[CH:35]=[CH:34][CH:33]=[C:32]2[C:28]=1[CH:29]=[CH:30][NH:31]2)([O-:26])=[O:25]>ClCCCl.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH:1]1([N:31]2[C:32]3[C:28](=[C:27]([N+:24]([O-:26])=[O:25])[CH:35]=[CH:34][CH:33]=3)[CH:29]=[CH:30]2)[CH2:3][CH2:2]1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
0.99 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0.92 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Name
Quantity
0.96 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CNC2=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
1.1 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature for 7 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further stirred at 60° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The insolubles were filtrated through celite
WASH
Type
WASH
Details
the resultant was washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by column chromatography on silica gel (developing solvent:hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
C1(CC1)N1C=CC2=C(C=CC=C12)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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